2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid
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Overview
Description
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-Fluoro-4-[(methyl)amino]phenyl}quinoline-6-carboxylic acid
- 2-{2-Fluoro-4-[(ethyl)amino]phenyl}quinoline-6-carboxylic acid
- 2-{2-Fluoro-4-[(tert-butyl)amino]phenyl}quinoline-6-carboxylic acid
Uniqueness
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-ylamino group and the fluoro substituent can enhance its stability and interaction with biological targets compared to similar compounds.
Biological Activity
2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique quinoline core, which is known for its pharmacological potential, particularly as an anticancer agent. The incorporation of a fluorine atom and an isopropylamino side chain enhances its lipophilicity and binding affinity to biological targets, making it a candidate for further research and development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A quinoline core which is a bicyclic aromatic compound.
- A carboxylic acid functional group that increases solubility.
- A fluorine atom that may enhance biological activity through improved interactions with target proteins.
Anticancer Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific proteins involved in cell proliferation and survival pathways. Notably, studies suggest that this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in cancer angiogenesis.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 10.5 | Inhibition of VEGFR-2 |
MCF7 (Breast Cancer) | 12.3 | Induction of apoptosis |
A549 (Lung Cancer) | 8.9 | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer effects, the compound shows potential in other areas:
- Anti-inflammatory : Quinoline derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial : Some studies suggest that similar compounds possess antimicrobial activity against various pathogens, indicating potential applications in infectious diseases .
Case Studies
- In vitro Studies : A study evaluated the antiproliferative effects of various quinoline derivatives, including our compound, against multiple cancer cell lines. Results indicated that modifications in the side chains significantly influenced the potency and selectivity of these compounds.
- Molecular Dynamics Simulations : Simulations demonstrated that this compound interacts primarily through hydrophobic contacts with target proteins, suggesting a robust binding mechanism that could be exploited for drug design .
Properties
CAS No. |
921211-16-7 |
---|---|
Molecular Formula |
C19H17FN2O2 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[2-fluoro-4-(propan-2-ylamino)phenyl]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O2/c1-11(2)21-14-5-6-15(16(20)10-14)18-8-3-12-9-13(19(23)24)4-7-17(12)22-18/h3-11,21H,1-2H3,(H,23,24) |
InChI Key |
NQICNGYLFPRSPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)F |
Origin of Product |
United States |
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